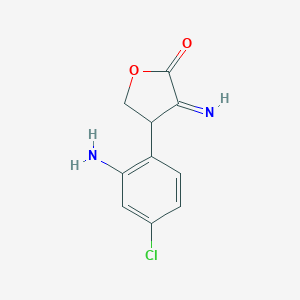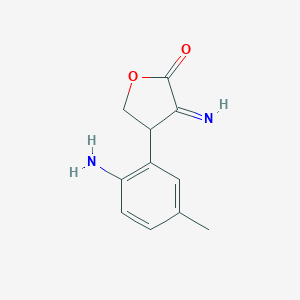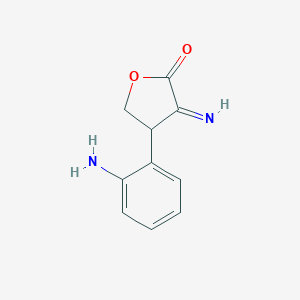![molecular formula C26H23N5S2 B292440 allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292440.png)
allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide has been found to have various scientific research applications. It has been studied for its potential use as an antifungal and antibacterial agent, as well as a potential anticancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Wirkmechanismus
The mechanism of action of allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, fungi, and bacteria. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, fungi, and bacteria, as well as reduce oxidative stress and inflammation in the brain. It has also been found to have potential neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide is its potential as a multi-targeted therapeutic agent. It has been found to have activity against a wide range of cancer cells, fungi, and bacteria, as well as potential neuroprotective effects. However, one of the main limitations of this compound is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the investigation of its potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and potential neuroprotective effects.
Synthesemethoden
The synthesis of allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide involves the reaction of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-4,5-diphenylthiophene, followed by the reaction with allyl bromide. The final product is obtained after purification through column chromatography.
Eigenschaften
Molekularformel |
C26H23N5S2 |
|---|---|
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
3-[(4,5-diphenyl-2-thiophen-2-ylimidazol-1-yl)methyl]-4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C26H23N5S2/c1-3-16-33-26-29-28-22(30(26)2)18-31-24(20-13-8-5-9-14-20)23(19-11-6-4-7-12-19)27-25(31)21-15-10-17-32-21/h3-15,17H,1,16,18H2,2H3 |
InChI-Schlüssel |
RZRWURKDEJBNTD-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC=C)CN2C(=C(N=C2C3=CC=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CN1C(=NN=C1SCC=C)CN2C(=C(N=C2C3=CC=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292357.png)
![2-[(5-methyl-2-furyl)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B292361.png)



![2-(4-methylphenyl)-3,4-diphenyl-6-[2-(1-pyrrolidinyl)ethyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292368.png)
![2-(3-chlorophenyl)-6-isopropyl-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292369.png)
![2-(4-chlorophenyl)-3,4-dimethyl-7-(4-methyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292371.png)
![2-(4-chlorophenyl)-7-(2,3-dihydro-1H-indol-1-yl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292372.png)
![7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292374.png)
![7-chloro-2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292376.png)
![7-chloro-2-(4-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292377.png)
![7-chloro-2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292378.png)
![7-chloro-2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292379.png)